1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s full name is quite a mouthful, so let’s break it down. It consists of several functional groups: an oxadiazole ring, a triazole ring, and a carbohydrazide moiety.
- The compound’s chemical formula is C9H7N11O4.
- It is structurally intriguing due to its combination of heterocyclic rings and functional groups.
- The relatively high density (1.782 g/mL) and low melting point (100 °C) make it attractive for various applications.
Preparation Methods
Method 1: Synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide (ANFF-1)
Method 2: Partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) with 35% HO in concentrated HSO.
Chemical Reactions Analysis
- ANFF-1 undergoes various reactions:
Oxidation: The partial oxidation step in Method 2 involves the conversion of BAFF-1 to ANFF-1.
Substitution: The reaction with gaseous ammonia in Method 1 replaces nitro groups with amino groups.
- Common reagents: Ammonia, toluene, H2O2, and H2SO4.
- Major products: ANFF-1 itself.
Scientific Research Applications
- ANFF-1 finds applications in:
Energetic Materials: As a secondary explosive, oxidizer, and melt-castable explosive.
Weapon Applications: An alternative to 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF).
High Energy Density Materials: Due to its intriguing structure.
Mechanism of Action
- ANFF-1’s mechanism of action depends on its specific application.
- Molecular targets and pathways need further research.
Comparison with Similar Compounds
- ANFF-1 is structurally similar to BNFF (3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide).
- BNFF is widely studied, but ANFF-1 offers unique properties.
Properties
Molecular Formula |
C13H11N9O4 |
---|---|
Molecular Weight |
357.28 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C13H11N9O4/c1-7-10(21(20-16-7)12-11(14)18-26-19-12)13(23)17-15-6-8-2-4-9(5-3-8)22(24)25/h2-6H,1H3,(H2,14,18)(H,17,23)/b15-6+ |
InChI Key |
OEHUMCWLCINYMW-GIDUJCDVSA-N |
Isomeric SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.